Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate
Brand Name: Vulcanchem
CAS No.: 21213-74-1
VCID: VC20768353
InChI: InChI=1S/C17H28O3/c1-6-17(4)15(20-17)11-10-13(2)8-7-9-14(3)12-16(18)19-5/h8,12,15H,6-7,9-11H2,1-5H3/b13-8+,14-12+
SMILES: CCC1(C(O1)CCC(=CCCC(=CC(=O)OC)C)C)C
Molecular Formula: C17-H28-O3
Molecular Weight: 280.4 g/mol

Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate

CAS No.: 21213-74-1

Cat. No.: VC20768353

Molecular Formula: C17-H28-O3

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 10,11-epoxy-3,7,11-trimethyl-2,6-tridecadienoate - 21213-74-1

Specification

CAS No. 21213-74-1
Molecular Formula C17-H28-O3
Molecular Weight 280.4 g/mol
IUPAC Name methyl (2E,6E)-9-(3-ethyl-3-methyloxiran-2-yl)-3,7-dimethylnona-2,6-dienoate
Standard InChI InChI=1S/C17H28O3/c1-6-17(4)15(20-17)11-10-13(2)8-7-9-14(3)12-16(18)19-5/h8,12,15H,6-7,9-11H2,1-5H3/b13-8+,14-12+
Standard InChI Key CPVQJXZBSGXTGJ-LMLHBTEYSA-N
Isomeric SMILES CCC1(C(O1)CC/C(=C/CC/C(=C/C(=O)OC)/C)/C)C
SMILES CCC1(C(O1)CCC(=CCCC(=CC(=O)OC)C)C)C
Canonical SMILES CCC1(C(O1)CCC(=CCCC(=CC(=O)OC)C)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator